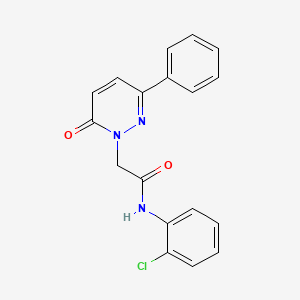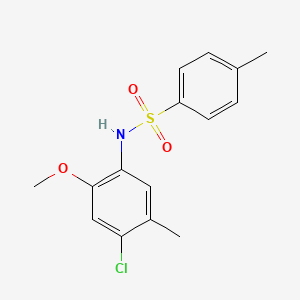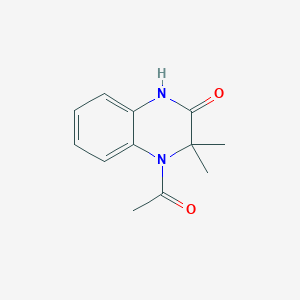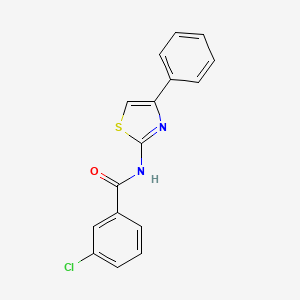![molecular formula C19H28N2O3S B5687694 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687694.png)
2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has gained attention in the scientific community due to its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a spirocyclic compound, which means it contains a unique structure that has a ring system with two or more rings that are connected by a single atom.
Mécanisme D'action
The mechanism of action of 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, which is a process of programmed cell death. The compound has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has been found to have various biochemical and physiological effects. In addition to its anticancer activity, the compound has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been found to exhibit antifungal activity, which makes it a potential candidate for the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and for developing new cancer treatments. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one. One of the most promising directions is the development of new cancer treatments based on the compound. Another direction is the study of the compound's anti-inflammatory and antifungal activities, which could lead to the development of new treatments for inflammatory diseases and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one involves a multi-step process that requires careful attention to detail. The first step involves the reaction of benzylamine with 1,3-propanesultone to form the intermediate compound, benzyl 2-(propylsulfonyl)ethylamine. The second step involves the reaction of the intermediate with 1,5-dibromopentane to form the spirocyclic compound, 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one.
Applications De Recherche Scientifique
2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has been found to have potential application in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where it has been found to exhibit anticancer activity. Studies have shown that the compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
2-benzyl-9-propylsulfonyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-14-25(23,24)21-12-10-19(11-13-21)9-8-18(22)20(16-19)15-17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZNNWZXDJOZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=CC=C3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)


![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)


![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5687663.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5687676.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B5687684.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5687702.png)